Ethyl 3-(benzylsulfamoyl)-1-benzothiophene-2-carboxylate
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Overview
Description
Ethyl 3-(benzylsulfamoyl)-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This specific compound is characterized by the presence of an ethyl ester group, a benzylsulfamoyl group, and a carboxylate group attached to the benzothiophene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(benzylsulfamoyl)-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene and benzene derivatives.
Introduction of Benzylsulfamoyl Group: The benzylsulfamoyl group can be introduced via sulfonation reactions using benzylamine and sulfonyl chloride.
Esterification: The final step involves esterification of the carboxylate group using ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(benzylsulfamoyl)-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 3-(benzylsulfamoyl)-1-benzothiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of inflammatory diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(benzylsulfamoyl)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(phenylsulfamoyl)-1-benzothiophene-2-carboxylate
- Ethyl 3-(methylsulfamoyl)-1-benzothiophene-2-carboxylate
- Ethyl 3-(ethylsulfamoyl)-1-benzothiophene-2-carboxylate
Uniqueness
Ethyl 3-(benzylsulfamoyl)-1-benzothiophene-2-carboxylate is unique due to the presence of the benzylsulfamoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H17NO4S2 |
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Molecular Weight |
375.5 g/mol |
IUPAC Name |
ethyl 3-(benzylsulfamoyl)-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C18H17NO4S2/c1-2-23-18(20)16-17(14-10-6-7-11-15(14)24-16)25(21,22)19-12-13-8-4-3-5-9-13/h3-11,19H,2,12H2,1H3 |
InChI Key |
DQJIRRXSWXRRMV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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